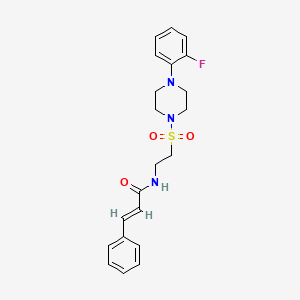![molecular formula C22H22FNO4 B2426730 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid CAS No. 2383525-45-7](/img/structure/B2426730.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid typically involves multiple steps:
Fmoc Protection: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Acylation: The final step involves the acylation of the fluorinated piperidine derivative with fluoroacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, potentially leading to the removal of the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.
Biology
The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, receptor-ligand interactions, and protein modifications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antiviral, or anticancer properties.
Industry
In the material science industry, the compound can be used to develop new materials with specific properties, such as enhanced stability, reactivity, or biocompatibility.
Wirkmechanismus
The mechanism by which 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to their active sites. In medicinal applications, it may interact with cellular receptors or proteins, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-chloroacetic acid
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-bromoacetic acid
- 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-iodoacetic acid
Uniqueness
The presence of the fluoro group in 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid imparts unique properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO4/c23-20(21(25)26)14-9-11-24(12-10-14)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMRXYMIAYNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)
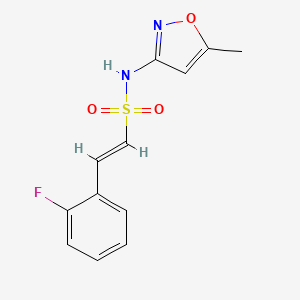
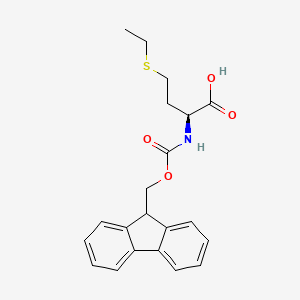
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)
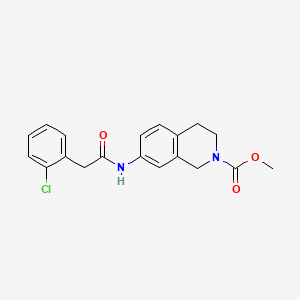
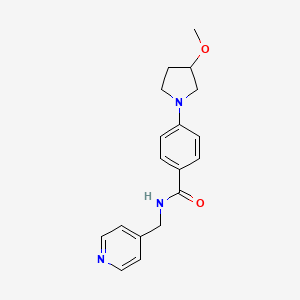


![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)
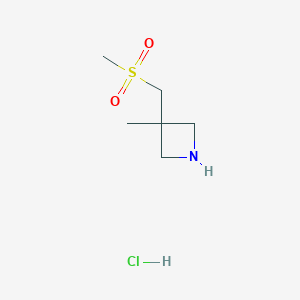
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)
